molecular formula C14H11ClN2 B3058226 2-[4-(chloromethyl)phenyl]-1H-benzimidazole CAS No. 88489-90-1

2-[4-(chloromethyl)phenyl]-1H-benzimidazole

Cat. No.: B3058226
CAS No.: 88489-90-1
M. Wt: 242.7 g/mol
InChI Key: WKZPQAHPSROHBX-UHFFFAOYSA-N
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Description

2-[4-(chloromethyl)phenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This compound is characterized by the presence of a benzimidazole ring substituted with a chloromethyl group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)phenyl]-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . Another method involves the chloromethylation of benzimidazole derivatives using chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Electrophilic Substitution: Reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzimidazole derivative with an amine substituent, while oxidation can lead to the formation of benzimidazole N-oxides.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the chloromethyl group.

    2-(Chloromethyl)-1H-benzimidazole: A similar compound with the chloromethyl group directly attached to the benzimidazole ring.

    4-(Chloromethyl)phenylbenzimidazole: A compound with the chloromethyl group on the phenyl ring but without the benzimidazole structure.

Uniqueness

2-[4-(chloromethyl)phenyl]-1H-benzimidazole is unique due to the presence of both the benzimidazole ring and the chloromethyl group on the phenyl ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPQAHPSROHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378985
Record name 2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88489-90-1
Record name 2-[4-(chloromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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